Cyclohepta[b]pyrrol-2(1H)-one, 1,3,6-trimethyl-
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Overview
Description
1,3,6-Trimethylcyclohepta[b]pyrrol-2(1H)-one is a heterocyclic compound that features a unique structure combining a cycloheptane ring with a pyrrole moiety
Preparation Methods
The synthesis of 1,3,6-trimethylcyclohepta[b]pyrrol-2(1H)-one typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. These methods often require rigorous control of reaction parameters to minimize impurities and maximize output.
Chemical Reactions Analysis
1,3,6-Trimethylcyclohepta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,3,6-Trimethylcyclohepta[b]pyrrol-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Mechanism of Action
The mechanism by which 1,3,6-trimethylcyclohepta[b]pyrrol-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved in its mechanism of action include signal transduction pathways that regulate cellular processes like proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
1,3,6-Trimethylcyclohepta[b]pyrrol-2(1H)-one can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyrrole ring structure but differ in their ring fusion and substitution patterns.
Pyrrole-2-carboxaldehyde: This compound has a simpler structure with a formyl group at the 2-position of the pyrrole ring.
Amokoens A-D: These are pyrrole alkaloids isolated from natural sources, exhibiting different functional groups and biological activities.
The uniqueness of 1,3,6-trimethylcyclohepta[b]pyrrol-2(1H)-one lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
Properties
CAS No. |
104422-26-6 |
---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1,3,6-trimethylcyclohepta[b]pyrrol-2-one |
InChI |
InChI=1S/C12H13NO/c1-8-4-6-10-9(2)12(14)13(3)11(10)7-5-8/h4-7H,1-3H3 |
InChI Key |
BUPNEDNELGNYFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C2C(=C(C(=O)N2C)C)C=C1 |
Origin of Product |
United States |
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